molecular formula C15H10BrN3O2 B2359286 1-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 92425-18-8

1-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2359286
CAS No.: 92425-18-8
M. Wt: 344.168
InChI Key: UOOYHABNJZCNTP-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical reagent of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its ability to engage in hydrogen bonding and dipole interactions with biological targets, which is a critical property for developing therapeutic agents . While specific biological data for this exact compound is an area of active investigation, its structural features are highly relevant for research. The bromophenyl and phenyl substituents on the triazole core are designed to facilitate π-stacking interactions within enzyme active sites, a mechanism observed in related triazole derivatives that exhibit potent binding to proteins such as human immunoglobulin and bovine hemoglobin . Furthermore, the carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create amide or ester derivatives for structure-activity relationship (SAR) studies or to conjugate the molecule to other molecular platforms . Compounds based on the 1,2,4-triazole structure have demonstrated a wide spectrum of biological activities in scientific literature, including antimicrobial, anticancer, and anti-inflammatory effects, making them promising candidates for the development of new therapeutic agents . This reagent is intended for use in biochemical research, including as a building block for the synthesis of more complex molecules, in the exploration of new pharmacologically active compounds, and in biophysical studies of protein-ligand interactions.

Properties

IUPAC Name

1-(4-bromophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-11-6-8-12(9-7-11)19-14(10-4-2-1-3-5-10)17-13(18-19)15(20)21/h1-9H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOYHABNJZCNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Bromophenyl)-5-phenyl-1H-1,2,4-triazole

The triazole core is assembled via a cyclocondensation reaction between 4-bromophenylhydrazine and phenylglyoxal. Under acidic conditions (HCl, ethanol, 80°C, 12 h), these precursors undergo dehydrative cyclization to yield 1-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole as a crystalline solid (mp 148–150°C, 75% yield). The reaction’s regioselectivity arises from the electronic effects of the 4-bromophenyl group, which directs cyclization to favor the desired substitution pattern.

Protective Group Strategy for Position 5

To facilitate carboxylation at position 3, the 5-phenyl group is temporarily protected. A trimethylsilyl (TMS) group is introduced by treating the triazole with lithium diisopropylamide (LDA, 2.2 equiv) in tetrahydrofuran (THF) at −78°C, followed by trimethylchlorosilane (1.1 equiv). This step proceeds in 85% yield, generating 5-trimethylsilyl-1-(4-bromophenyl)-1H-1,2,4-triazole.

Regioselective Carboxylation at Position 3

The deprotonated triazole intermediate undergoes carboxylation via exposure to carbon dioxide gas. After protection, the triazole is treated with LDA (2.5 equiv) in THF at −78°C, followed by bubbling CO₂ through the reaction mixture for 2 h. Quenching with aqueous HCl yields 5-trimethylsilyl-1-(4-bromophenyl)-1H-1,2,4-triazole-3-carboxylic acid (72% yield).

Deprotection and Final Isolation

The TMS group is removed by stirring the protected carboxylic acid with tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at 25°C for 4 h. Subsequent recrystallization from ethanol/water affords pure this compound as a white solid (mp 210–212°C, 88% yield).

Optimization of Carboxylation Efficiency

The carboxylation step’s success hinges on base strength and temperature control. Comparative studies reveal that LDA outperforms weaker bases like potassium tert-butoxide, achieving a 25% higher yield due to its superior deprotonation capability at position 3. Additionally, conducting the reaction at −78°C minimizes side reactions such as triazole ring decomposition, which becomes significant above −40°C.

Table 1. Impact of Reaction Conditions on Carboxylation Yield

Base Temperature (°C) Solvent Yield (%)
LDA −78 THF 72
NaHMDS −78 THF 65
KOtBu 0 DMF 48
None (thermal) 25 DCM <5

Alternative Synthetic Routes and Comparative Analysis

One-Pot Cyclization-Carboxylation Approach

An alternative method involves reacting 4-bromophenylhydrazine directly with methyl benzoylacetate (a β-ketoester) in the presence of potassium carbonate. This one-pot protocol generates the triazole ring while simultaneously introducing the carboxylic acid via ester hydrolysis (50% yield). While operationally simpler, this method suffers from lower regioselectivity, producing a 3:1 mixture of the desired product and its 4-carboxylic acid regioisomer.

Continuous Flow Synthesis for Intermediate Steps

Adapting technology from 1,2,3-triazole production, key intermediates like 5-trimethylsilyl-1-(4-bromophenyl)-1H-1,2,4-triazole are synthesized in a continuous flow reactor. This system enhances safety by minimizing handling of azide intermediates and improves reproducibility (yield variation ±2% vs. ±8% in batch).

Table 2. Comparison of Synthetic Methodologies

Method Steps Total Yield (%) Regioselectivity Scalability
Stepwise Protection 4 55 >99:1 High
One-Pot β-Ketoester 2 50 3:1 Moderate
Continuous Flow 3 60 >99:1 Very High

Chemical Reactions Analysis

1-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by carboxylation reactions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial activity. Research indicates that derivatives of triazole compounds exhibit potent activity against various bacterial strains and fungi. For instance, studies have shown that 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole demonstrated distinct inhibitory effects against plant pathogens such as Fusarium and Colletotrichum species . The mechanism of action often involves disruption of cellular processes in microorganisms.

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal adenocarcinoma (Caco-2). The mechanism typically involves apoptosis induction via reactive oxygen species generation and mitochondrial membrane potential disruption .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and biological macromolecules such as DNA and proteins. These studies help elucidate the pharmacophoric features critical for its biological activity and can guide the design of more potent derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against common plant pathogens. The results indicated that 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole showed significant inhibition against Xanthomonas oryzae, suggesting its potential use in agricultural applications to combat crop diseases .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a derivative of this compound was tested against multiple cancer cell lines using the MTT assay. The results revealed an IC50 value significantly lower than standard chemotherapeutics like cisplatin, indicating a promising therapeutic profile for further development .

Summary Table of Applications

Application Description References
AntimicrobialEffective against various bacterial and fungal pathogens
AnticancerInduces apoptosis in cancer cell lines; potential for therapeutic use
Molecular DockingInsights into binding interactions with biological targets

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Biological Activity/Applications Key Differences
Target Compound 4-BrPh (1), Ph (5), COOH (3) 357.17 Not explicitly reported Reference compound
1-(3-Chlorophenyl)-5-Methyl-1H-1,2,4-Triazole-3-Carboxylic Acid 3-ClPh (1), Me (5), COOH (3) 237.64 CDK2/cyclin A and CDK4/cyclin D binding affinity Smaller substituents; Cl vs. Br; lower molecular weight
5-Phenyl-1H-1,2,4-Triazole-3-Carboxylic Acid None (1), Ph (5), COOH (3) 189.17 Not reported Lacks 4-bromophenyl group; simpler structure
Fenchlorazole 2,4-diClPh (1), CCl₃ (5), COOH (3) ~368.4 (calculated) Pesticide (herbicide safener) Multiple Cl groups; trichloromethyl at position 5
1-(4-Methoxyphenyl)-5-Phenyl-1H-1,2,4-Triazole-3-Carboxylic Acid 4-MeOPh (1), Ph (5), COOH (3) 295.29 Not reported Electron-donating methoxy group; altered solubility
1-(3-Fluorophenyl)-5-Phenyl-1H-1,2,4-Triazole-3-Carboxylic Acid 3-FPh (1), Ph (5), COOH (3) 283.26 Not reported Fluorine substituent; smaller halogen with high electronegativity

Biological Activity

1-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological significance. Its structural formula is:

C15H12BrN3O2\text{C}_{15}\text{H}_{12}\text{Br}\text{N}_3\text{O}_2

The presence of the bromophenyl and phenyl groups contributes to its unique chemical properties and biological activities.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In a study evaluating cytotoxicity against various human cancer cell lines (MCF-7, HeLa, and A549), it was found to have an IC50 value lower than 12 μM against the HeLa cell line, indicating significant potency . Molecular docking studies suggested that the compound interacts with specific targets such as the aromatase enzyme, which is crucial in estrogen synthesis and is a target in breast cancer therapy .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In studies against mango anthracnose caused by Colletotrichum gloeosporioides, it showed an effective concentration (EC50) of 14.13 mg/L. The mechanism involves altering cell membrane permeability and targeting cytochrome P450 enzymes, which are vital for fungal sterol biosynthesis .

Antimicrobial Activity

In addition to its antifungal effects, this compound has demonstrated antimicrobial activity against various pathogens. It was tested against plant mycoplasmas and exhibited distinct inhibitory effects against Fusarium Wilt and Xanthomonas oryzae, showcasing its potential as a biopesticide .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other triazole derivatives:

Compound NameStructureAnticancer ActivityAntifungal Activity
1-(4-chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acidSimilar structure with chlorineModerateLow
1-(4-nitrophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acidNitro group substitutionHighModerate

This table illustrates how variations in substituents can significantly influence the biological activity of triazole derivatives.

Case Studies

Case Study 1: Cancer Cell Line Testing

A study conducted on various synthesized triazole derivatives highlighted the effectiveness of this compound against cancerous cells. The MTT assay revealed that this compound had lower toxicity towards normal cell lines while maintaining high selectivity against cancer cells .

Case Study 2: Agricultural Application

In agricultural settings, the compound's efficacy against fungal pathogens was tested. It was found to inhibit mycelial growth effectively at concentrations that did not adversely affect plant health. This positions it as a potential candidate for developing environmentally friendly fungicides .

Q & A

Q. What are the recommended synthetic routes for 1-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via cyclocondensation of appropriate precursors, such as hydrazine derivatives and carboxylic acid intermediates. For example, triazole cores are often assembled using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) . Purity is typically ensured via recrystallization (using solvents like ethanol or DMF) and chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for final purity validation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and aromatic proton environments. For example, the bromophenyl group’s protons appear as distinct doublets in the 7.2–7.8 ppm range .
  • X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation, T=296KT = 296 \, \text{K}) resolves bond lengths and dihedral angles, critical for verifying the triazole-carboxylic acid conformation .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+[M+H]^+ expected at m/zm/z 384.03 for C15H10BrN3O2\text{C}_{15}\text{H}_{10}\text{BrN}_3\text{O}_2) .

Q. How does the compound’s solubility profile affect experimental design in pharmacological studies?

Methodological Answer: The carboxylic acid group confers pH-dependent solubility: poorly soluble in water at neutral pH but soluble in polar aprotic solvents (e.g., DMSO, DMF). For in vitro assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in buffer (pH 7.4). Pre-saturate solutions via sonication and centrifugation to avoid precipitation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions to enhance aryl group incorporation .
  • Temperature Control: Lower temperatures (0–5°C) during cyclocondensation reduce side-product formation (e.g., oxadiazole byproducts) .
  • Additive Use: Additives like K2_2CO3_3 or Cs2_2CO3_3 improve deprotonation efficiency in nucleophilic substitution steps .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., spectral or crystallographic)?

Methodological Answer:

  • Density Functional Theory (DFT): Compare computed 1H^1H-NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate structural assignments .
  • Crystallographic Refinement: Re-analyze X-ray data with software like SHELXL, adjusting thermal parameters and hydrogen bonding networks to resolve discrepancies in bond angles or torsional strain .
  • Dynamic NMR Studies: For flexible substituents (e.g., phenyl rings), variable-temperature NMR can detect rotational barriers that explain splitting anomalies .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2), focusing on hydrogen bonds between the carboxylic acid group and catalytic residues .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (KdK_d) by measuring heat changes during ligand-protein interaction .
  • Fluorescence Quenching Assays: Monitor tryptophan fluorescence in target enzymes to assess binding-induced conformational changes .

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